

# An In-depth Technical Guide to the Discovery and Development of Lanabecestat (AZD3293)

Author: BenchChem Technical Support Team. Date: December 2025



An important note on nomenclature: While the initial query focused on AZD-3289, extensive research indicates that the preponderance of publicly available scientific and clinical data pertains to AZD3293, also known as lanabecestat. It is highly probable that "AZD-3289" is either an earlier internal designation, a related but less-developed compound, or a typographical error in some publications. One source even labels a chemical structure as AZD-3289 in a paper focused on AZD3293.[1][2] This guide will therefore focus on the well-documented history of lanabecestat (AZD3293), a potent BACE1 inhibitor developed for the treatment of Alzheimer's disease.

Lanabecestat (AZD3293) emerged from a collaboration between AstraZeneca and Eli Lilly and Company as a potential disease-modifying therapy for Alzheimer's disease.[3][4] The therapeutic rationale was based on the amyloid cascade hypothesis, which posits that the accumulation of amyloid- $\beta$  (A $\beta$ ) peptides in the brain is a primary event in the pathogenesis of Alzheimer's disease.[5] Lanabecestat is an orally active, brain-permeable inhibitor of the  $\beta$ -site amyloid precursor protein-cleaving enzyme 1 (BACE1).[3][5][6] BACE1 is the rate-limiting enzyme that initiates the cleavage of the amyloid precursor protein (APP), a process that ultimately leads to the production of A $\beta$  peptides.[7][8] By inhibiting BACE1, lanabecestat was designed to reduce the production of A $\beta$ , thereby slowing or preventing the progression of Alzheimer's disease.[9]

# **Preclinical Discovery and Characterization**

#### Foundational & Exploratory





Lanabecestat was identified as a potent BACE1 inhibitor with a unique pharmacological profile, characterized by high permeability and markedly slow off-rate kinetics.[5][6] Preclinical studies demonstrated its efficacy in various cellular and animal models.

In Vitro Potency: The inhibitory activity of lanabecestat was confirmed in multiple in vitro assays, including primary cortical neurons.[6] It exhibited high affinity for both human BACE1 (hBACE1) and BACE2.[10]

In Vivo Efficacy: In vivo studies in mice, guinea pigs, and dogs showed that oral administration of lanabecestat resulted in significant, dose- and time-dependent reductions in A $\beta$ 40 and A $\beta$ 42 concentrations in the plasma, cerebrospinal fluid (CSF), and brain.[5][6] A key finding from these preclinical models was the prolonged pharmacodynamic effect, which was attributed to the slow off-rate of the compound from the BACE1 enzyme.[6] This suggested the potential for less frequent dosing in clinical settings.[11]

## **Clinical Development**

The clinical development program for lanabecestat was extensive, encompassing multiple Phase 1, 2, and 3 studies to evaluate its safety, tolerability, pharmacokinetics, and efficacy.

Phase 1 Studies: Initial Phase 1 trials in healthy volunteers and patients with Alzheimer's disease demonstrated that lanabecestat was generally well-tolerated across a range of single and multiple ascending doses.[7][8][11] These studies confirmed robust, dose-dependent reductions in plasma and CSF A $\beta$  levels.[11] Notably, a once-weekly dosing regimen was found to be effective in suppressing plasma A $\beta$ , a unique feature among BACE1 inhibitors.[11]

Phase 2/3 and Phase 3 Studies: The clinical development of lanabecestat rapidly progressed to large-scale pivotal trials.[7] In September 2014, AstraZeneca and Eli Lilly and Company announced a collaboration to co-develop the compound.[3] The program largely bypassed a traditional Phase 2 and moved into a large Phase 2/3 study called AMARANTH.[7] This was followed by a second Phase 3 trial, DAYBREAK-ALZ.[4][7] In August 2016, the FDA granted Fast Track designation to lanabecestat for the treatment of Alzheimer's disease.[4]

AMARANTH (NCT02245737): This was a Phase 2/3 study that enrolled over 2,200 patients with early Alzheimer's disease (mild cognitive impairment due to Alzheimer's disease or mild Alzheimer's dementia).[7][12][13][14] The trial was designed to assess the efficacy and







safety of two doses of lanabecestat (20 mg and 50 mg) compared to placebo over two years. [7][12]

 DAYBREAK-ALZ (NCT02783573): This Phase 3 study enrolled nearly 1,900 patients with mild Alzheimer's disease dementia and had a similar design to the AMARANTH trial.[7][13]
 [14]

Discontinuation of Clinical Trials: In June 2018, AstraZeneca and Eli Lilly announced the discontinuation of the Phase 3 clinical trials for lanabecestat.[13][14] The decision was based on the recommendation of an independent data monitoring committee, which concluded that both the AMARANTH and DAYBREAK-ALZ trials were unlikely to meet their primary endpoints upon completion.[13][14] The discontinuation was not due to safety concerns.[14] Subsequent analysis of the trial data confirmed that lanabecestat did not slow cognitive or functional decline in patients with early and mild Alzheimer's disease.[12]

## **Quantitative Data Summary**



| Parameter                                                | Value                                                                                           | Species/Study Population          | Source |
|----------------------------------------------------------|-------------------------------------------------------------------------------------------------|-----------------------------------|--------|
| Preclinical Data                                         |                                                                                                 |                                   |        |
| hBACE1 Inhibition (Ki)                                   | 0.4 nM                                                                                          | In vitro                          | [10]   |
| hBACE2 Inhibition (Ki)                                   | 0.8 nM                                                                                          | In vitro                          | [10]   |
| hCatD Inhibition (Ki)                                    | 3797 nM                                                                                         | In vitro                          | [10]   |
| Phase 1 Clinical Data                                    |                                                                                                 |                                   |        |
| Plasma Aβ40 and<br>Aβ42 Reduction<br>(single dose ≥5 mg) | ≥70%                                                                                            | Healthy Volunteers                | [11]   |
| Plasma Aβ Reduction (multiple doses)                     | ≥64% (15 mg), ≥78%<br>(≥50 mg)                                                                  | Elderly Subjects & AD<br>Patients | [11]   |
| CSF Aβ Reduction (multiple doses)                        | ≥51% (15 mg), ≥76%<br>(≥50 mg)                                                                  | Elderly Subjects & AD<br>Patients | [11]   |
| Phase 3 Clinical Trial<br>Outcomes                       |                                                                                                 |                                   |        |
| Change in ADAS-<br>Cog13 Score                           | No significant difference from placebo                                                          | AMARANTH & DAYBREAK-ALZ trials    | [12]   |
| Change in ADCS-<br>iADL Score                            | No significant<br>difference from<br>placebo                                                    | AMARANTH & DAYBREAK-ALZ trials    | [12]   |
| Adverse Events                                           | Psychiatric events,<br>weight loss, hair color<br>changes more<br>frequent with<br>lanabecestat | AMARANTH & DAYBREAK-ALZ trials    | [12]   |

# **Experimental Protocols**







Biacore Assays for Binding Kinetics: The binding properties of lanabecestat to hBACE1 were characterized using three different Biacore assays: direct binding, single-cycle kinetics, and displacement. These experiments were crucial in determining the compound's high affinity and slow off-rate. In the displacement assay, a known BACE inhibitor, AZD3839, was used to gradually replace lanabecestat, confirming the reversibility of binding over a prolonged period.

[6]

In Vivo A $\beta$  Measurements in Animal Models: To assess the in vivo efficacy of lanabecestat, various animal models, including mice, guinea pigs, and dogs, were used. Following oral administration of the compound, brain, plasma, and CSF samples were collected at different time points. The concentrations of A $\beta$ 40, A $\beta$ 42, and soluble APP $\beta$  (sA $\beta$ PP $\beta$ ) were measured using sensitive immunoassays to determine the dose- and time-dependent effects of the drug. [5][6]

Phase 1 Single and Multiple Ascending Dose Studies: The initial clinical evaluation of lanabecestat involved randomized, double-blind, placebo-controlled studies. In the single ascending dose (SAD) study, healthy volunteers received doses ranging from 1 to 750 mg. The multiple ascending dose (MAD) study evaluated once-daily and once-weekly dosing regimens in elderly subjects and patients with mild to moderate Alzheimer's disease. Pharmacokinetic parameters, as well as plasma and CSF Aβ levels, were assessed at various time points.[8][11]

Phase 3 Efficacy and Safety Trials (AMARANTH and DAYBREAK-ALZ): These were large-scale, randomized, placebo-controlled trials. Patients were randomized to receive either 20 mg or 50 mg of lanabecestat, or a placebo, once daily. The primary outcome measure was the change from baseline on the 13-item Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13). Secondary outcomes included measures of functional ability, such as the Alzheimer's Disease Cooperative Study-Instrumental Activities of Daily Living (ADCS-iADL) inventory.[12][13][14]

### **Visualizations**





Click to download full resolution via product page

Caption: BACE1 signaling pathway and the inhibitory action of Lanabecestat.





Click to download full resolution via product page

Caption: The development workflow of Lanabecestat (AZD3293).



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Stepping closer to treating Alzheimer's disease patients with BACE1 inhibitor drugs PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lanabecestat Wikipedia [en.wikipedia.org]
- 4. AstraZeneca and Lilly receive FDA Fast Track designation for AZD3293, an investigational treatment for early Alzheimer's disease [astrazeneca.com]
- 5. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzforum.org [alzforum.org]
- 8. BACE1 inhibitor drugs in clinical trials for Alzheimer's disease PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 10. A Close Look at BACE1 Inhibitors for Alzheimer's Disease Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 11. AZD3293: Pharmacokinetic and Pharmacodynamic Effects in Healthy Subjects and Patients with Alzheimer's Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Update on Phase III clinical trials of lanabecestat for Alzheimer's disease [astrazeneca.com]
- 14. Update on Phase 3 Clinical Trials of Lanabecestat for Alzheimer's Disease [prnewswire.com]



 To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Development of Lanabecestat (AZD3293)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605755#discovery-and-development-history-of-azd-3289]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com